molecular formula C13H19BFNO2 B1406978 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-90-0

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1406978
CAS No.: 1704063-90-0
M. Wt: 251.11 g/mol
InChI Key: QAKQIFKSHLOVAB-UHFFFAOYSA-N
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Description

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound with the molecular formula C13H19BFNO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. Organoboron compounds are highly valued in chemistry due to their versatility and stability, making them essential reagents in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Water or Aqueous Solutions: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Phenol Derivatives: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the piperidine group. This combination enhances its reactivity and allows for the formation of more complex and diverse molecules in synthetic chemistry .

Properties

IUPAC Name

[4-fluoro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKQIFKSHLOVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159689
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-90-0
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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